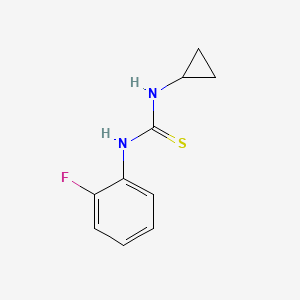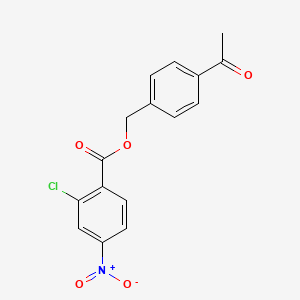
N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide, also known as ENA, is a synthetic compound that belongs to the class of acrylamides. It has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body. For example, N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. In addition, N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has also been shown to have antimicrobial activity against a range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. In addition, N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide is stable under normal laboratory conditions. However, there are also some limitations to using N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments. For example, it may not be suitable for in vivo studies due to its low solubility in water. In addition, N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another direction is to explore its potential as a fluorescent probe for the detection of other reactive oxygen and nitrogen species in biological samples. In addition, further studies are needed to elucidate the mechanism of action of N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide and to identify its specific molecular targets. Finally, more research is needed to evaluate the safety and efficacy of N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide in various applications, including its use as a corrosion inhibitor in the oil and gas industry.
Conclusion:
N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide is a synthetic compound with potential applications in various fields of science. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties, and has been investigated for its potential use as a fluorescent probe and a corrosion inhibitor. Further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide and to identify its specific molecular targets. Overall, N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has the potential to be a valuable tool for scientific research and has promising applications in various fields.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 2-ethoxyaniline and 4-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The reaction mixture is refluxed for several hours, and the resulting product is purified through recrystallization. The overall yield of the synthesis is around 60%.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. In addition, N-(2-ethoxyphenyl)-3-(4-nitrophenyl)acrylamide has been used as a fluorescent probe for the detection of nitric oxide in biological samples. It has also been investigated for its potential use as a corrosion inhibitor in the oil and gas industry.
Propriétés
IUPAC Name |
(E)-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-23-16-6-4-3-5-15(16)18-17(20)12-9-13-7-10-14(11-8-13)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYMZPSAMROVPP-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-ethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B5853214.png)

![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5853231.png)
![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B5853239.png)
![1-[(2,6-difluorophenyl)sulfonyl]azepane](/img/structure/B5853250.png)
![1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5853274.png)
![2-{[5-(2-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5853278.png)
![3-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]propan-1-ol](/img/structure/B5853286.png)

![N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5853300.png)
![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B5853308.png)

![N-(3-acetylphenyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B5853318.png)